Material safety data sheet (MSDS) and toxicity for 2-(2-Ethoxyethoxy)pyridin-3-amine
Material safety data sheet (MSDS) and toxicity for 2-(2-Ethoxyethoxy)pyridin-3-amine
An In-Depth Technical Guide to the Safety, Toxicity, and Handling of 2-(2-Ethoxyethoxy)pyridin-3-amine
Executive Summary As drug development and chemical synthesis increasingly rely on functionalized pyridine scaffolds, understanding the precise toxicological liabilities of these intermediates is paramount. 2-(2-Ethoxyethoxy)pyridin-3-amine (CAS: 1016494-26-0), also known as 3-amino-2-(2-ethoxyethoxy)pyridine, represents a unique convergence of an electron-donating alkoxypyridine ring and a primary aromatic amine[1][2]. While the ethoxyethoxy side chain enhances solubility and modulates lipophilicity, the primary aromatic amine introduces significant safety liabilities—most notably, the potential for cytochrome P450-mediated bioactivation leading to methemoglobinemia and genotoxicity[3][4].
This whitepaper provides a comprehensive, structurally grounded Material Safety Data Sheet (MSDS) profile and toxicological framework for 2-(2-Ethoxyethoxy)pyridin-3-amine. It is designed for researchers and application scientists who require more than superficial safety summaries, offering mechanistic insights and self-validating experimental protocols for toxicity assessment.
Physicochemical & Structural Profiling
To predict the behavior of 2-(2-Ethoxyethoxy)pyridin-3-amine in vitro and in vivo, we must first deconstruct its physical properties. The molecule consists of a pyridine core substituted at the C2 position with a hydrophilic 2-ethoxyethoxy group and at the C3 position with a primary amine[1].
Expert Insight: Commercial databases occasionally misreport the molecular formula of this compound as C9H14N2O[1]. However, structural analysis of the 2-ethoxyethoxy moiety (-O-CH2-CH2-O-CH2-CH3) combined with the aminopyridine core dictates a true molecular formula of C9H14N2O2, which perfectly aligns with the established molecular weight of 182.22 g/mol [1].
Table 1: Physicochemical Properties
| Property | Value / Description | Analytical Causality |
| CAS Number | 1016494-26-0[1] | Unique identifier for regulatory tracking. |
| Molecular Formula | C9H14N2O2 | Dictates stoichiometric calculations. |
| Molecular Weight | 182.22 g/mol [1] | Low MW suggests high membrane permeability. |
| SMILES | CCOCCOc1ncccc1N[1] | Useful for in silico toxicity prediction (QSAR). |
| Structural Class | Primary Aromatic Amine / Alkoxypyridine | Drives N-hydroxylation toxicity pathways[3]. |
Mechanistic Toxicology: The Aromatic Amine Liability
The primary toxicological concern for 3-aminopyridine derivatives is their classification as primary aromatic amines (PAAs)[4][5]. PAAs are notorious for causing methemoglobinemia—a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, drastically reducing oxygen transport capacity[3][6].
The toxicity is not caused by the parent compound itself, but by its hepatic bioactivation. Cytochrome P450 enzymes catalyze the N-hydroxylation of the amine group[3][7]. The resulting N-hydroxylamine metabolite enters erythrocytes and undergoes a co-oxidation reaction with oxyhemoglobin (HbO2). This reaction yields methemoglobin and a highly electrophilic arylnitroso intermediate[3][8].
Crucially, this is a catalytic cycle. The arylnitroso compound is reduced back to the N-hydroxylamine by erythrocyte NADPH reductase, initiating another round of hemoglobin oxidation[3][8]. Furthermore, the arylnitroso intermediate can covalently bind to the β-Cys93 residue of hemoglobin, forming stable Hb-arylsulfinamide adducts which serve as biomarkers for exposure[3][7].
Caption: Mechanism of PAA-induced methemoglobinemia via CYP450 bioactivation and redox cycling.
Self-Validating Experimental Protocol: Methemoglobinemia Assay
To empirically validate the toxicological profile of 2-(2-Ethoxyethoxy)pyridin-3-amine during preclinical development, an in vitro methemoglobin formation assay is required.
Why this protocol is self-validating: This workflow incorporates a mandatory washing step to remove plasma proteins that could non-specifically sequester the compound, preventing false negatives. It also utilizes dual-wavelength spectrophotometry to internally control for total hemoglobin concentration.
Step-by-Step Methodology:
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Erythrocyte Isolation: Collect fresh human or murine blood in EDTA tubes. Centrifuge at 1,000 × g for 10 minutes at 4°C. Discard the plasma and buffy coat.
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Washing (Critical Step): Wash the packed erythrocytes three times with ice-cold Phosphate-Buffered Saline (PBS, pH 7.4). Causality: Removing plasma proteins ensures the N-hydroxylated metabolites interact exclusively with intracellular hemoglobin rather than being scavenged by serum albumin.
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Compound Incubation: Resuspend erythrocytes to a 10% hematocrit in PBS containing 5 mM glucose (to fuel NADPH reductase). Add 2-(2-Ethoxyethoxy)pyridin-3-amine (pre-dissolved in DMSO, final DMSO < 0.5%) at concentrations ranging from 10 µM to 1 mM. Incubate at 37°C for 2 hours.
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Lysis: Pellet the cells and lyse them using a hypotonic buffer (e.g., 2 mM phosphate buffer, pH 7.4) to release the intracellular hemoglobin.
-
Spectrophotometric Quantification: Measure the absorbance of the lysate at 630 nm (specific for Met-Hb) and 540 nm (isosbestic point for total hemoglobin).
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Data Normalization: Calculate the percentage of Met-Hb relative to total hemoglobin. Use Aniline as a positive control[6] and vehicle (DMSO) as a negative control.
Caption: Step-by-step in vitro workflow for quantifying compound-induced methemoglobinemia.
Material Safety Data Sheet (MSDS) Core Directives
Extrapolating from the established safety profiles of 3-aminopyridines[5], the handling of 2-(2-Ethoxyethoxy)pyridin-3-amine requires stringent laboratory controls. The compound is highly toxic via oral, dermal, and inhalation routes[5][9].
Table 2: GHS Hazard Classifications & Statements
| Hazard Class | GHS Statement | Mechanistic Rationale |
| Acute Toxicity (Oral) | H301: Toxic if swallowed[5] | Rapid gastrointestinal absorption leading to hepatic CYP450 bioactivation[3]. |
| Acute Toxicity (Dermal) | H311: Toxic in contact with skin[5] | The lipophilic ethoxyethoxy tail facilitates rapid transdermal penetration[4]. |
| Acute Toxicity (Inhalation) | H331: Toxic if inhaled[5] | Direct access to systemic circulation via alveolar capillary beds. |
| Skin/Eye Irritation | H315 / H319: Causes irritation[5] | Basic nature of the pyridine nitrogen and primary amine causes localized pH shifts. |
Advanced Handling & Decontamination Protocols
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Engineering Controls: All manipulations (weighing, dissolution, transfer) MUST be performed within a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood[5].
-
Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended due to the compound's skin permeability), chemical splash goggles, and a chemically resistant lab coat[10].
-
Decontamination: In the event of a spill, do not use basic solutions initially, as this may volatilize the free base. Absorb with inert material (e.g., vermiculite), sweep into a sealed container, and wash the area with a slightly acidic detergent solution to protonate the amine, rendering it water-soluble and less volatile[5][10].
References
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1016494-26-0_2-(2-Ethoxyethoxy)pyridin-3-amine Properties. Chemsrc. Available at:[Link]
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Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines. National Institutes of Health (NIH). Available at: [Link]
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3-AMINOPYRIDINE MSDS | CAS 462-08-8. Loba Chemie. Available at:[Link]
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Methemoglobin Formation and Characterization of Hemoglobin Adducts of Carcinogenic Aromatic Amines. ACS Publications. Available at: [Link]
-
3-AMINOPYRIDINE (FOR SYNTHESIS) Safety Data. Suvchem Laboratory Chemicals. Available at:[Link]
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Two Cases of Methemoglobinemia Induced by the Exposure to Nitrobenzene and Aniline. National Institutes of Health (NIH). Available at: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]
Sources
- 1. 1016494-26-0_2-(2-Ethoxyethoxy)pyridin-3-amineCAS号:1016494-26-0_2-(2-Ethoxyethoxy)pyridin-3-amine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. 页面加载中... [china.guidechem.com]
- 3. Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lobachemie.com [lobachemie.com]
- 6. Two Cases of Methemoglobinemia Induced by the Exposure to Nitrobenzene and Aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
